molecular formula C14H19NO6 B060985 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid CAS No. 165454-06-8

3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid

Cat. No. B060985
CAS RN: 165454-06-8
M. Wt: 297.3 g/mol
InChI Key: GWUWSVXMAZFFNT-UHFFFAOYSA-N
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Description

3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid (OPTAA) is a naturally occurring organic compound found in various plant sources. It is a member of the family of organic compounds known as fatty acids, and it is an important component of many biological processes. OPTAA has a wide range of applications in both scientific research and industrial applications.

Scientific Research Applications

Novel Synthesis and Inhibitor Activity

An improved synthesis method for 2-oxo acids, specifically 2-oxo-4-phenyl-3-butynoic acid, has been reported, highlighting its role as a potent inhibitor of brewers' yeast pyruvate decarboxylase. This compound, through controlled synthesis and hydrolysis, demonstrates potential in biochemical applications, such as enzyme inhibition and the study of enzymatic pathways (Chiu & Jordan, 1994).

Anticancer Potential

Research on 3-oxo-tirucall-8, 24-dien-3-one-21-oic acid, isolated from Boswellia serrata gum, and its derivatives via Beckmann rearrangement shows significant anti-tumor activity against various human cancer cell lines. This underscores the potential of oxo-acid derivatives in developing anticancer treatments (Shenvi et al., 2014).

Fungal Biotransformation

The transformation of 3-oxo-olean-12-en-28-oic acid by the fungus Chaetomium longirostre into hydroxylated metabolites demonstrates the use of microbial biotransformation in modifying and potentially enhancing the properties of oxo-acid compounds. This process could be relevant for pharmaceutical synthesis and the generation of novel compounds with improved biological activities (Shirane et al., 1996).

Synthesis and Structural Analysis

The study of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid explores the synthesis, structure, and properties of trioxa-containing compounds. Such research is crucial for understanding the chemical behavior and potential applications of these compounds in material science, pharmacology, and organic synthesis (Shtabova et al., 2005).

properties

IUPAC Name

2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c16-13(17)11-20-9-8-19-7-6-15-14(18)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUWSVXMAZFFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448977
Record name 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

165454-06-8
Record name 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 6.7 g (12.5 mmol) of 2-[2-(aminoethoxy)ethoxy]-acetic acid in 30 ml of THF and 10 ml of water is adjusted to pH 10 with 2N NaOH, and reacted dropwise with 1.95 ml of chloroformic acid benzyl ester (Fluka, Buchs, Switzerland). While the mixture is being stirred for 2.5 h, the pH is maintained between 9 and 9.5 by 2N NaOH. After concentration of the reaction mixture under reduced pressure, the resulting aqueous phase is washed twice with ethyl acetate, adjusted to pH 1.8 with 2N sulfuric acid and extracted 3 times with ethyl acetate. The combined organic phases are then washed with water and brine, dried and concentrated under reduced pressure. The title compound so obtained is further used without being further purified. TLC Rf (ethyl acetate/acetic acid: 9/1)=0.39.
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
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Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.95 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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